methyl 4-iodo-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKBLGPGQTMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-iodoaniline with diethyl oxalate to form the corresponding oxalyl derivative, which is then cyclized to form the indole ring. The resulting compound is then esterified using methanol and an acid catalyst to yield this compound .
Chemical Reactions Analysis
Methyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 4-iodo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key Substituents and Their Impact
- 4-Iodo vs. Molecular Weight: Methyl 4-methoxy-1H-indole-2-carboxylate has a molecular formula of C₁₁H₁₁NO₃ (MW: 221.21 g/mol), while the iodine analog would approximate C₁₀H₈INO₂ (MW: ~305.09 g/mol), reflecting iodine’s higher atomic mass .
4-Iodo vs. 5-Halo (Methyl 5-Halo-1H-Indole-2-Carboxylate) :
- 4-Iodo vs. In contrast, iodine’s electronegativity and size may favor halogen bonding in protein-ligand interactions .
Table 1: Structural and Physical Properties of Selected Indole-2-Carboxylates
Structural and Crystallographic Features
- Crystal Packing : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate exhibits intermolecular C–H···O hydrogen bonds, stabilizing its lattice . The iodine atom in the 4-position would likely induce stronger halogen bonding, affecting crystal symmetry and diffraction quality .
- Software for Analysis : SHELX programs are widely used for refining small-molecule structures, leveraging iodine’s heavy-atom effect for phase determination .
Biological Activity
Methyl 4-iodo-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, primarily due to its unique structural features that facilitate various biological activities. This article delves into the biological activity of this compound, including its synthesis, interaction mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an indole ring system, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an iodine atom at the 4-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 301.08 g/mol.
Synthesis
The synthesis of this compound typically involves the iodination of methyl 1H-indole-2-carboxylate. Various methods can be employed, including electrophilic aromatic substitution reactions, which are essential for modifying the compound to enhance its biological activity or create more complex derivatives.
Biological Activity
This compound exhibits a range of biological activities due to its ability to interact with various molecular targets:
1. Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, display significant anticancer properties. For instance, studies have shown that structural modifications at specific positions on the indole ring can enhance binding affinity to cancer-related targets, leading to increased efficacy as enzyme inhibitors in cancer cell lines .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. Certain analogs have demonstrated low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects .
3. Enzyme Inhibition
this compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. The compound's ability to engage in π-π interactions and hydrogen bonding enhances its potential as a kinase inhibitor, making it a candidate for further development in therapeutic contexts .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
The biological activity of this compound is largely attributed to its structural characteristics:
- Indole Core Interactions : The indole core allows for multiple interactions with target proteins through π-stacking and hydrogen bonding.
- Iodine Substitution : The iodine atom enhances electrophilic reactivity, facilitating nucleophilic attacks during enzymatic reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 4-iodo-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves alkylation or iodination of indole precursors. For example, methyl indole-2-carboxylate derivatives are often iodinated at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DMF or THF under reflux. Key steps include protecting the indole nitrogen (e.g., with methyl groups via MeI/K₂CO₃) to direct iodination regioselectivity . Optimization involves adjusting solvent polarity, reaction temperature (e.g., 60–80°C), and stoichiometry of iodinating agents to maximize yield and purity .
- Characterization : Post-synthesis, confirm regiochemistry via (e.g., downfield shifts for H-3/H-5 protons) and mass spectrometry. X-ray crystallography (using SHELXL ) can resolve ambiguities in substitution patterns.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : identifies substituent effects (e.g., deshielding of H-4 due to iodine’s electron-withdrawing effect). IR confirms ester carbonyl stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction with SHELX programs refines bond lengths/angles, particularly the C-I bond (~2.09 Å), and verifies planarity of the indole ring. ORTEP-III visualizes thermal ellipsoids to assess structural rigidity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Data Analysis : Discrepancies may arise from variations in substituent positioning (e.g., 4-iodo vs. 5-iodo isomers) or purity. Cross-validate biological assays (e.g., antimicrobial IC) with HPLC-pure samples (>98%) . Compare results under standardized conditions (e.g., cell lines, incubation time).
- Mechanistic Studies : Use density functional theory (DFT) to model electronic effects of iodine on indole’s π-system, correlating with observed bioactivity (e.g., halogen bonding in enzyme inhibition) .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Process Optimization : Employ flow chemistry (e.g., continuous microreactors) to enhance scalability and reduce side reactions. Solvent screening (e.g., acetonitrile vs. DMF) improves reaction kinetics . Catalytic systems (e.g., Pd/Cu for direct C-H iodination) reduce stoichiometric waste .
- Automation : Integrate robotic platforms for parallel synthesis, varying iodine sources (NIS vs. I) and temperatures. Machine learning models predict optimal conditions from historical data .
Q. How does the electronic nature of the 4-iodo substituent influence reactivity in cross-coupling reactions?
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using 4-iodo vs. 4-bromo analogs. Iodine’s lower electronegativity enhances oxidative addition with Pd(0) catalysts. Monitor reaction progress via for aryl boronate consumption.
- Theoretical Framework : Use frontier molecular orbital (FMO) analysis to quantify iodine’s impact on indole’s HOMO-LUMO gap, which correlates with catalytic turnover rates .
Methodological and Theoretical Questions
Q. What computational methods are best suited to predict the physicochemical properties of this compound?
- Molecular Modeling : DFT (B3LYP/6-311+G(d,p)) calculates dipole moments, polarizability, and solvation energy. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), highlighting iodine’s role in hydrophobic pocket binding .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Conceptual Linking : Frame studies within the "halogen-enriched fragment" paradigm, where iodine enhances target affinity and metabolic stability. Compare with known iodinated drugs (e.g., thyroxine) to identify shared pharmacophores .
- Hypothesis Testing : Design analogs with halogens (Cl, Br, I) at the 4-position to systematically evaluate halogen bonding’s contribution to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
